4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxyphenyl group, a carbonitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base to form a benzylidene malononitrile intermediate. This intermediate then undergoes cyclization and oxidation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted aromatic compounds.
Scientific Research Applications
4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carboxamide
- 4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
- 4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-methyl ester
Uniqueness
4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the carbonitrile functionality is required.
Properties
CAS No. |
825638-16-2 |
---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2/c1-17-12-5-3-2-4-10(12)11-6-13(16)15-8-9(11)7-14/h2-6,8H,1H3,(H,15,16) |
InChI Key |
SRQGRPXTVKFMCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.